![molecular formula C23H21N5O3 B2807619 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105225-06-6](/img/structure/B2807619.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds incorporating the pyrazolo[3,4-d]pyridazine moiety are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis of heterocycles incorporating antipyrine moieties, which are related to the core structure of the compound , demonstrates the chemical versatility and potential for generating novel bioactive molecules (Bondock, Rabie, Etman, & Fadda, 2008). Such synthetic efforts are critical for developing new therapeutic agents.
Biological Activities
The biological activities of pyrazolo[3,4-d]pyridazine derivatives span various fields, including antimicrobial, anticancer, and antioxidant applications. The antimicrobial properties of newly synthesized heterocycles, for example, indicate their potential use in combating microbial infections. Representative compounds from synthesized products have been tested and evaluated as antimicrobial agents, showing promise in this area (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Applications
In the quest for new anticancer agents, derivatives of pyrazolo[3,4-d]pyridazine have been synthesized and tested against cancer cell lines. Certain compounds have shown appreciable cancer cell growth inhibition, highlighting the potential of these molecules in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antioxidant Properties
The antioxidant activity of pyrazolo[3,4-d]pyridazine derivatives is another area of interest. Compounds synthesized with these moieties have been evaluated for their ability to scavenge free radicals, offering potential therapeutic benefits in conditions caused by oxidative stress (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Coordination Complexes and Supramolecular Chemistry
Research has also extended into the development of coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the potential of these compounds in forming supramolecular architectures. These structures have implications for materials science and nanotechnology, showcasing the versatility of pyrazolo[3,4-d]pyridazine derivatives beyond pharmaceutical applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Wirkmechanismus
Target of Action
The compound, also known as 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyphenyl)acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling and regulation. They are often the targets of anticancer drugs due to their role in cell growth and proliferation .
Mode of Action
This compound mimics the adenine ring of ATP, allowing it to bind to the active sites of kinases . This interaction inhibits the kinase, preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting mTOR, the compound can reduce the growth and proliferation of cancer cells .
Pharmacokinetics
Similar compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to have good bioavailability and are able to effectively reach their target sites .
Result of Action
By inhibiting kinases and disrupting the mTOR signaling pathway, the compound can reduce the growth and proliferation of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other molecules can affect the compound’s bioavailability and its ability to reach its target .
Eigenschaften
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-31-19-10-6-5-9-18(19)25-20(29)14-27-23(30)22-17(21(26-27)15-11-12-15)13-24-28(22)16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRWSDOUVMNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
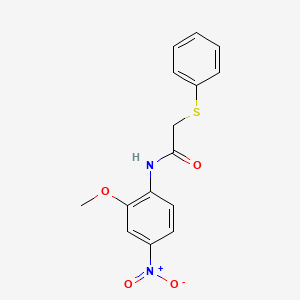
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
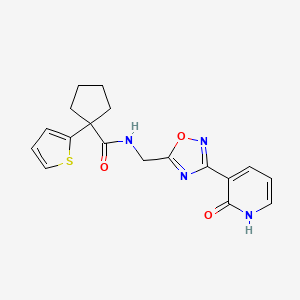
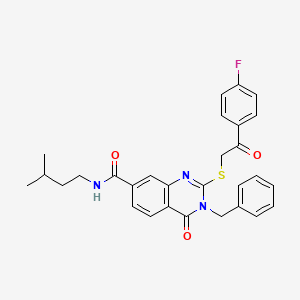
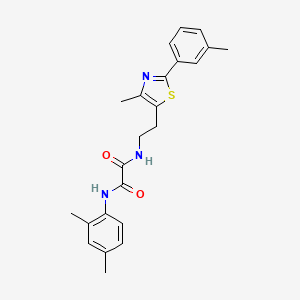

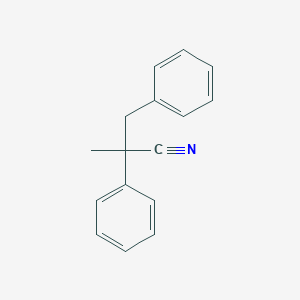
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
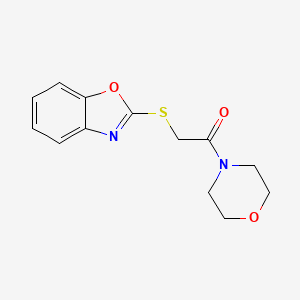
![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)
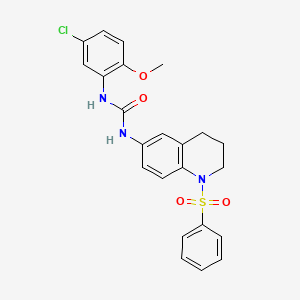
![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807557.png)
